molecular formula C10H17Cl2N5O B6206821 N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride CAS No. 2694733-83-8

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride

Cat. No. B6206821
CAS RN: 2694733-83-8
M. Wt: 294.2
InChI Key:
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Description

“N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 1423025-81-3 . It has a molecular weight of 295.17 . The IUPAC name for this compound is methyl 6- (1-piperazinyl)-3-pyridazinecarboxylate dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N4O2.2ClH/c1-16-10 (15)8-2-3-9 (13-12-8)14-6-4-11-5-7-14;;/h2-3,11H,4-7H2,1H3;2*1H . This indicates the molecular structure of the compound.

It has a storage temperature of room temperature . The salt data is Cl .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The pyridazine ring, a part of this compound, is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It has been advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles . These properties make a compelling case for broader application of this compound as a privileged structural element in drug design .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride involves the reaction of 6-chloropyridazine-3-carboxylic acid with N-methylpiperazine in the presence of a coupling agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "6-chloropyridazine-3-carboxylic acid", "N-methylpiperazine", "Coupling agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-chloropyridazine-3-carboxylic acid is reacted with N-methylpiperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride.", "Step 3: The product is then purified by recrystallization to obtain the final compound." ] }

CAS RN

2694733-83-8

Product Name

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride

Molecular Formula

C10H17Cl2N5O

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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